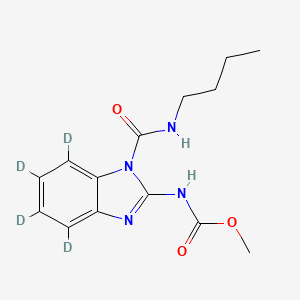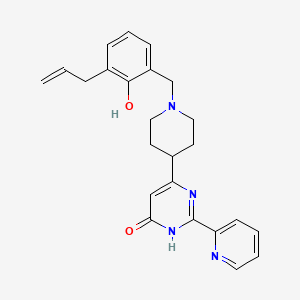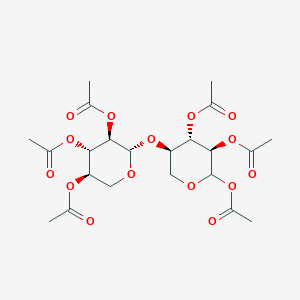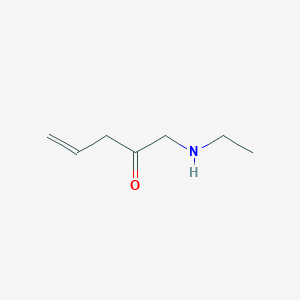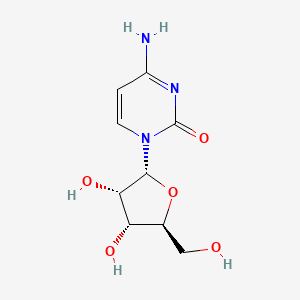![molecular formula C10H13I B13435770 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene is an organic compound with the molecular formula C10H13I It is a derivative of benzene, where a methyl group and an iodo-substituted isopropyl group are attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene typically involves the iodination of 4-methylisopropylbenzene. One common method includes the reaction of 4-methylisopropylbenzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to introduce the iodine atom at the desired position .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields.
Analyse Chemischer Reaktionen
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: As an alkyl halide, it can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the iodine atom, yielding hydrocarbons.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which is useful in tracing and imaging applications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the reaction conditions and the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene include other iodo-substituted alkylbenzenes, such as:
1-Iodo-4-methylbenzene: Lacks the isopropyl group, making it less sterically hindered.
1-[(1R)-2-Bromo-1-methylethyl]-4-methylbenzene: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
1-[(1R)-2-Chloro-1-methylethyl]-4-methylbenzene: Contains a chlorine atom, which is less reactive than iodine but more stable.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in a variety of chemical transformations.
Eigenschaften
Molekularformel |
C10H13I |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
1-[(2R)-1-iodopropan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C10H13I/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
GKMSNNRIWWJYTA-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](C)CI |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


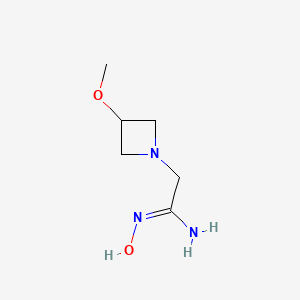

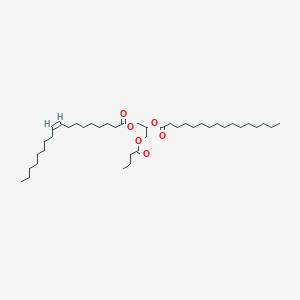
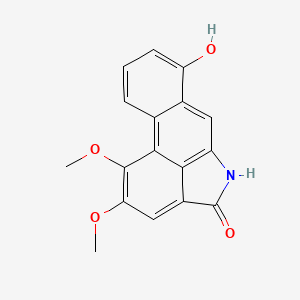
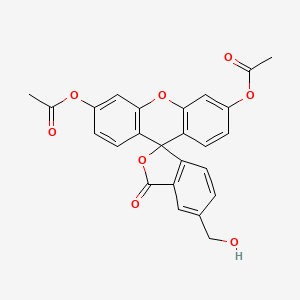
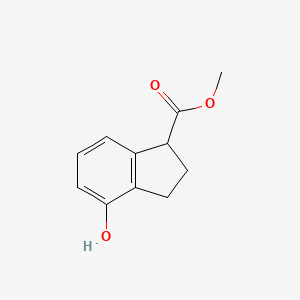
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
